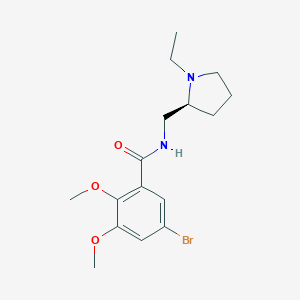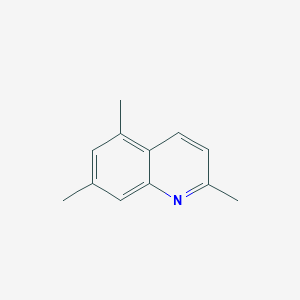
1-(2-octoxy-2-phenylethyl)piperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(beta-(Octyloxy)phenethyl)piperidine hydrochloride is a chemical compound with the molecular formula C21H36ClNO and a molecular weight of 354 g/mol. This compound is known for its unique structure, which includes a piperidine ring attached to a phenethyl group with an octyloxy substituent. It is often used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 1-(beta-(Octyloxy)phenethyl)piperidine hydrochloride typically involves several steps. One common method includes the reaction of 1-(2-chloroethyl)piperidine hydrochloride with an appropriate phenethyl derivative under controlled conditions . The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and the reaction is usually carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-(beta-(Octyloxy)phenethyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides or sulfonates. The major products formed from these reactions depend on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
1-(beta-(Octyloxy)phenethyl)piperidine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 1-(beta-(Octyloxy)phenethyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring is known to play a crucial role in its binding affinity and activity. The octyloxy substituent may enhance its lipophilicity, allowing it to interact more effectively with lipid membranes and intracellular targets .
Comparación Con Compuestos Similares
1-(beta-(Octyloxy)phenethyl)piperidine hydrochloride can be compared with other piperidine derivatives, such as:
1-(2-chloroethyl)piperidine hydrochloride: A precursor in the synthesis of the target compound.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds have similar piperidine structures but different substituents, leading to varied biological activities.
Piperine: A naturally occurring piperidine derivative with known antioxidant and anti-inflammatory properties. The uniqueness of 1-(beta-(Octyloxy)phenethyl)piperidine hydrochloride lies in its specific substituents, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
19831-41-5 |
|---|---|
Fórmula molecular |
C21H36ClNO |
Peso molecular |
354 g/mol |
Nombre IUPAC |
1-(2-octoxy-2-phenylethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C21H35NO.ClH/c1-2-3-4-5-6-13-18-23-21(20-14-9-7-10-15-20)19-22-16-11-8-12-17-22;/h7,9-10,14-15,21H,2-6,8,11-13,16-19H2,1H3;1H |
Clave InChI |
ZHQTZCHKZKSPHI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC(CN1CCCCC1)C2=CC=CC=C2.Cl |
SMILES canónico |
CCCCCCCCOC(CN1CCCCC1)C2=CC=CC=C2.Cl |
Sinónimos |
1-(2-octoxy-2-phenyl-ethyl)piperidine hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Hydroxy-2-[(5-oxo-1-cyclopenten-1-yl)methyl]-2-cyclohexen-1-one](/img/structure/B8687.png)

![3-bromo-N-[(1-ethylpyrrolidin-2-yl)methyl]-6-hydroxy-2-methoxybenzamide](/img/structure/B8690.png)





![Methyl 1-[5-(hydroxymethyl)-2-furyl]-9H-beta-carboline-3-carboxylate](/img/structure/B8706.png)
![Thiazolo[5,4-d]pyrimidine, 5-amino-2-(ethylthio)-](/img/structure/B8709.png)


